molecular formula C15H16N4O2 B5426173 3-ethyl-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-4-carboxamide

3-ethyl-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-4-carboxamide

Cat. No.: B5426173
M. Wt: 284.31 g/mol
InChI Key: PRGXJKFIPAXZCC-UHFFFAOYSA-N
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Description

The compound “3-ethyl-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyridine ring and an isoxazole ring . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazolo[1,5-a]pyrimidines are generally synthesized through various pathways involving the preparation and post-functionalization of the pyrazolo[1,5-a]pyrimidine scaffold . For example, one method involves the cyclocondensation reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with acetoacetanilide .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the fused pyrazolo[1,5-a]pyridine ring system . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .

Future Directions

The future research directions could involve further exploration of the synthetic routes, functionalization, and potential applications of this compound, especially considering its belonging to the pyrazolo[1,5-a]pyrimidine class of compounds which have shown significant potential in medicinal chemistry .

Properties

IUPAC Name

3-ethyl-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-3-12-14(10(2)21-18-12)15(20)16-8-11-9-17-19-7-5-4-6-13(11)19/h4-7,9H,3,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGXJKFIPAXZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCC2=C3C=CC=CN3N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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